1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
Overview
Description
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, also known as OBSCl, is a heterocyclic organic compound. It has a molecular weight of 232.64 and a molecular formula of C8H5ClO4S . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 sulfone .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 232.64 and a molecular formula of C8H5ClO4S .Scientific Research Applications
Synthesis and Transformations
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride has been used in the synthesis and transformation of heterocyclic compounds. For instance, it has been involved in the creation of various sulfonyl chloride derivatives, which are key intermediates in the synthesis of a wide range of organic compounds. These derivatives can react with water, alcohols, and amines to yield sulfonic acids, esters, and amides, demonstrating the compound's versatility in organic synthesis (Dushamov et al., 2020).
Antimicrobial and Antibacterial Applications
This compound is also significant in the field of antimicrobial research. Various derivatives of this compound have been synthesized and tested for their antimicrobial activity. For instance, specific derivatives have demonstrated better antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to standard antibiotics (Karaman et al., 2018).
Applications in Organic Chemistry
In organic chemistry, this compound plays a crucial role in the solid-phase synthesis of heterocyclic compounds, such as oxazolidinones. These compounds exhibit a broad range of biological activities, making them important targets in drug development (Holte et al., 1998).
Chemical Synthesis and Characterization
Furthermore, amino acid derivatives of this compound have been created and characterized. These derivatives expand the applications of this compound in the synthesis of biologically active molecules (Riabchenko et al., 2020).
Safety and Hazards
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Future Directions
Mechanism of Action
Mode of Action
Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that this compound may also interact with cellular targets to inhibit cell growth.
Result of Action
It is possible that, like other benzofuran derivatives, it may have cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by binding to their active sites, leading to either inhibition or activation of the enzyme’s function. For example, it may interact with serine proteases, altering their catalytic activity and impacting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis by disrupting key signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation . This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical experiments. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to organ damage and other systemic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can affect metabolic flux by altering the levels of metabolites and influencing the activity of key metabolic enzymes. This compound may also be metabolized into reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity. The distribution pattern of this compound can influence its overall biological effects and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is critical for its interaction with target biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCVXGOXXNXUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-78-4 | |
Record name | 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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